Cas no 85609-03-6 (4-Tert-Butyldiphenyl sulfide)

4-Tert-Butyldiphenyl sulfide is a sulfur-containing organic compound characterized by its tert-butyl and phenyl substituents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of specialty chemicals and functional materials. Its sterically hindered structure enhances stability, making it suitable for applications requiring controlled reactivity. The tert-butyl group contributes to improved solubility in nonpolar solvents, facilitating its use in hydrophobic systems. Additionally, the sulfide moiety offers potential for further functionalization, enabling its incorporation into more complex molecular architectures. This compound is valued in research and industrial settings for its versatility and reliability in synthetic pathways.
4-Tert-Butyldiphenyl sulfide structure
4-Tert-Butyldiphenyl sulfide structure
Product Name:4-Tert-Butyldiphenyl sulfide
CAS No:85609-03-6
MF:C16H18S
MW:242.379123210907
MDL:MFCD06200845
CID:60898
PubChem ID:87561504
Update Time:2025-06-09

4-Tert-Butyldiphenyl sulfide Chemical and Physical Properties

Names and Identifiers

    • 4-TERT-BUTYLDIPHENYL SULFIDE
    • 4-TERT-BUTYLPHENYLTHIOBENZENE
    • (P-T-BUTYLPHENYLTHIO)BENZENE
    • 1-tert-butyl-4-phenylsulfanylbenzene
    • (4-tert-butylphenyl)(phenyl)sulfane
    • 4-TERT-BUTYLDIPHENYL SULFIDE 98%MIN
    • (4-(tert-butyl)phenyl)(phenyl)sulfane
    • 4-Tert-butyl diphenyl sulfide
    • BENZENE,[(1-PHENYLBUTYL)THIO]-
    • PubChem9742
    • 4-tert-ButyldiphenylSulfide
    • 4-t-butylphenyl phenyl sulfide
    • 4-tert-Butylphenylphenyl sulfide
    • 4-tert-butylphenyl phenyl sulfide
    • KGRAEJDVHXHGSQ-UHFFFAOYSA-N
    • 1-(1,1-Dimethylethyl)-4-(phenylthio)benzene (ACI)
    • J-502087
    • B3484
    • 1-tert-butyl-4-(phenylsulfanyl)benzene
    • DTXSID20465132
    • AKOS015898663
    • 85609-03-6
    • D89019
    • AS-63162
    • 4-tert-Butyldiphenyl sulfide;(4-tert-butylphenyl)(phenyl)sulfane
    • CS-0456434
    • AC-24521
    • SCHEMBL2754910
    • 105854-98-6
    • MFCD06200845
    • 4-Tert-Butyldiphenyl sulfide
    • MDL: MFCD06200845
    • Inchi: 1S/C16H18S/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3
    • InChI Key: KGRAEJDVHXHGSQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(C)(C)C)=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 242.11300
  • Monoisotopic Mass: 242.11292175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.7
  • Topological Polar Surface Area: 25.3

Experimental Properties

  • Color/Form: Colorless to light yellow liquid
  • Density: 1.05
  • Boiling Point: 140°C/1.3mmHg(lit.)
  • Flash Point: 158.9 °C
  • Refractive Index: 1.5930-1.5970
  • PSA: 25.30000
  • LogP: 5.13530
  • Solubility: Not determined

4-Tert-Butyldiphenyl sulfide Security Information

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4-Tert-Butyldiphenyl sulfide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium ethylxanthate Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  15 h, 85 °C; 85 °C → rt
1.2 Reagents: Potassium hydroxide ;  13 h, 85 °C; 85 °C → rt
1.3 Solvents: Water ;  rt
Reference
Synthesis of Unsymmetrical Sulfides Using Ethyl Potassium Xanthogenate and Recyclable Copper Catalyst under Ligand-Free Conditions
Akkilagunta, Vijay Kumar; et al, Journal of Organic Chemistry, 2011, 76(16), 6819-6824

Production Method 2

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ;  6 h, 60 °C
Reference
Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates
Samanta, Partha Kumar; et al, Microporous and Mesoporous Materials, 2021, 323,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Copper oxide (CuO) ,  Graphene (oxide) ;  5.5 h, 90 °C
Reference
Copper Oxide Nanoparticles Supported on Graphene Oxide- Catalyzed S-Arylation: An Efficient and Ligand-Free Synthesis of Aryl Sulfides
Kamal, Ahmed; et al, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2297-2307

Production Method 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Potassium carbonate Catalysts: 4-(Dimethylamino)pyridine ,  4,7-Diphenyl-1,10-phenanthroline ,  Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  16 h, rt
Reference
Electrochemistry Enabled Nickel-Catalyzed Selective C-S Bond Coupling Reaction
Wang, Yang; et al, European Journal of Organic Chemistry, 2022, 2022(5),

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Bis(1,1-dimethylethyl)phosphine (amphiphilic polystyrene-polyethylene glycol supported) ,  Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Water ;  24 h, reflux
Reference
C-N and C-S bond forming cross coupling in water with amphiphilic resin-supported palladium complexes
Hirai, Yoshinori; et al, Chemistry Letters, 2011, 40(9), 934-935

Production Method 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: cis-1,2-Cyclohexanediol ,  Cuprous iodide Solvents: Dimethylformamide ;  6 - 15 h, 60 - 120 °C
Reference
A very active Cu-catalytic system for the synthesis of aryl, heteroaryl, and vinyl sulfides
Kabir, M. Shahjahan; et al, Journal of Organic Chemistry, 2010, 75(11), 3626-3643

Production Method 7

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Toluene ;  20 min, rt
1.2 Solvents: Diethyl ether ,  Toluene ;  10 min, rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  rt
Reference
Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents
Cheng, Jun-Hao; et al, Journal of Organic Chemistry, 2012, 77(22), 10369-10374

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Zinc Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… ;  3 h, rt
Reference
A Robust Pd-Catalyzed C-S Cross-Coupling Process Enabled by Ball-Milling
Jones, Andrew C.; et al, Organic Letters, 2020, 22(19), 7433-7438

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide Solvents: N-Methyl-2-pyrrolidone ;  4 h, 195 °C
Reference
Copper-catalyzed cross-coupling of aryl halides and thiols using microwave heating
Wu, Yong-Jin; et al, Synlett, 2003, (12), 1789-1790

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Tetrabutylammonium tribromide Catalysts: Indium oxide Solvents: Dimethyl sulfoxide ;  2 h, 110 °C
Reference
Role of TBATB in nano indium oxide catalyzed C-S bond formation
Gogoi, Prasanta; et al, Scientific Reports, 2015, 5,

Production Method 11

Reaction Conditions
1.1 Reagents: Pyridine ,  Diphenylphosphinic chloride ,  Zinc Catalysts: 1,10-Phenanthroline ,  Nickel chloride hexahydrate Solvents: Tetrahydrofuran ;  9 h, 60 °C
Reference
Exploration on Metal-Catalytic Conversion of Sulfinyl Sulfones
Li, Yilong; et al, ACS Catalysis, 2023, 13(20), 13474-13483

Production Method 12

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: cis-1,2-Cyclohexanediol ,  Cuprous iodide Solvents: Dimethylformamide ;  6 - 15 h, 60 - 120 °C
Reference
A very active Cu-catalytic system for the synthesis of aryl, heteroaryl, and vinyl sulfides
Kabir, M. Shahjahan; et al, Journal of Organic Chemistry, 2010, 75(11), 3626-3643

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2893764-73-1 Solvents: Dimethylformamide ;  3 h, 110 °C
Reference
Preparation and characterization of a Cu complex based on 5-aminoisophthalic acid as a recyclable metal-organic framework for C-S cross coupling
Zabihollahi, Zohreh; et al, Journal of Coordination Chemistry, 2022, 75(19-24), 2732-2741

Production Method 14

Reaction Conditions
1.1 Catalysts: Indium triflate Solvents: Dimethyl sulfoxide ;  rt
1.2 Reagents: Potassium hydroxide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ;  24 h, 135 °C
Reference
Indium-Catalyzed C-S Cross-Coupling of Aryl Halides with Thiols
Reddy, V. Prakash; et al, Journal of Organic Chemistry, 2009, 74(8), 3189-3191

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Iron chloride (FeCl3) ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  24 h, 135 °C
Reference
Iron-catalyzed thioetherification of thiols with aryl iodides
Wu, Jhih-Ru; et al, Chemical Communications (Cambridge, 2009, (29), 4450-4452

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  8 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.3 Reagents: Water ;  0 °C
Reference
Generation of Aryllithium Reagents from N -Arylpyrroles Using Lithium
Ozaki, Tomoya; et al, Synthesis, 2021, 53(17), 3019-3028

Production Method 17

Reaction Conditions
1.1 Reagents: Dabco Catalysts: Glucose ,  Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  rt; 24 - 36 h, 120 °C
Reference
DABCO-promoted Diaryl Thioether Formation by Metal-catalyzed Coupling of Sodium Sulfinates and Aryl Iodides
Liu, Yanpeng; et al, Advanced Synthesis & Catalysis, 2020, 362(12), 2326-2331

Production Method 18

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ;  6 h, 60 °C
Reference
Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates
Samanta, Partha Kumar; et al, Microporous and Mesoporous Materials, 2021, 323,

Production Method 19

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Dimethyl sulfoxide ;  24 h, 100 °C
Reference
Nano-CuFe2O4 as a magnetically separable and reusable catalyst for the synthesis of diaryl/aryl alkyl sulfides via cross-coupling process under ligand-free conditions
Swapna, Kokkirala; et al, Organic & Biomolecular Chemistry, 2011, 9(17), 5989-5996

Production Method 20

Reaction Conditions
1.1 Reagents: Zinc Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  24 h, reflux
Reference
Palladium-catalyzed coupling reaction of diaryl dichalcogenide with aryl bromide leading to the synthesis of unsymmetrical aryl chalcogenide
Fukuzawa, Shin-ichi; et al, Synlett, 2006, (13), 2145-2147

Production Method 21

Reaction Conditions
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  4,6-Bis(diphenylphosphino)phenoxazine Solvents: Cyclopentyl methyl ether ;  2 h, 24 °C
1.2 Reagents: Sodium bis(trimethylsilyl)amide ;  rt → 80 °C; 12 h, 80 °C; 80 °C → rt
1.3 Reagents: Water ;  rt
Reference
Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides
Mao, Jianyou; et al, Organic Letters, 2014, 16(20), 5304-5307

Production Method 22

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Catalysts: 2734057-04-4 Solvents: Dimethylformamide ;  6 h, 100 °C
Reference
Ni(II) Precatalysts Enable Thioetherification of (Hetero)Aryl Halides and Tosylates and Tandem C-S/C-N Couplings
Martin, M. Trinidad; et al, Chemistry - A European Journal, 2021, 27(48), 12320-12326

Production Method 23

Reaction Conditions
1.1 Reagents: Ethanol ,  Potassium Catalysts: 1,10-Phenanthroline ,  Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethyl sulfoxide ;  8 h, 120 °C
Reference
Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds
Lam, Long Yin; et al, Organic Letters, 2021, 23(15), 6164-6168

Production Method 24

Reaction Conditions
1.1 Reagents: Pivalic anhydride Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile ;  12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ;  rt
Reference
Nickel-Catalyzed Decarbonylative Thioetherification of Carboxylic Acids with Thiols
Xu, Tianhao; et al, Journal of Organic Chemistry, 2022, 87(13), 8672-8684

Production Method 25

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 2234278-59-0 Solvents: Water ;  15 min, 120 °C
Reference
Recyclable imidazolium ion-tagged nickel catalyst for microwave-assisted C-S cross-coupling in water using sulfonyl hydrazide as the sulfur source
Saini, Vaishali; et al, New Journal of Chemistry, 2018, 42(15), 12796-12801

Production Method 26

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: 1,2-Dichloroethane ;  15 h, 120 °C
Reference
Copper-Catalyzed Sulfenylation of Boronic Acids with Sulfonyl Hydrazides
Wang, Ting-Ting; et al, Advanced Synthesis & Catalysis, 2015, 357(5), 928-932

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(CAS:85609-03-6)4-Tert-Butyldiphenyl sulfide
Order Number:A863519
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):248.0
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Amadis Chemical Company Limited
(CAS:85609-03-6)4-Tert-Butyldiphenyl sulfide
A863519
Purity:99%
Quantity:100g
Price ($):248.0
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